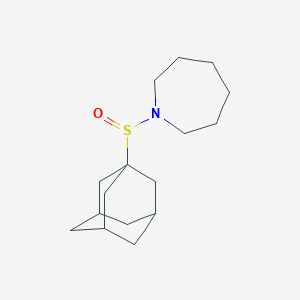

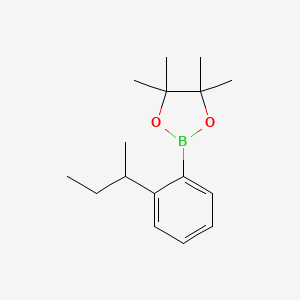

1-(1-Adamantylsulfinyl)azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Adamantylsulfinyl)azepane, also known as S-adenosyl-L-methionine (SAM), is a naturally occurring molecule that plays a crucial role in various biochemical processes in the human body. SAM is synthesized from methionine, an essential amino acid that is obtained from dietary sources. SAM is involved in the regulation of gene expression, methylation reactions, and the synthesis of neurotransmitters, among other functions. In

Aplicaciones Científicas De Investigación

Novel Photochemical Reactions

Research has explored the photochemical reaction of N-(1-adamantyl)phthalimide, yielding a novel hexacyclic benzazepine derivative. This process involves a domino sequence of excited-state intramolecular gamma-hydrogen-transfer reactions, leading to the formation of a complex structure that represents a new addition to the chemistry of adamantane derivatives (Basarić et al., 2008).

Multifunctional Nanocontainers

A study on robust, multiresponsive, and multifunctional nanovesicles, which are in high demand for carrier systems and applications in microsystem devices and nanotechnology, was conducted. These nanovesicles were prepared by mixed self-assembly of block copolymers end-modified with adamantane and azide groups, demonstrating the versatile use of adamantane in creating advanced materials (Iyisan et al., 2016).

AFM Applications

Adamantanes have been utilized in the synthesis of nanoscale 1,3,5,7-tetrasubstituted adamantanes for atomic force microscopy (AFM) applications. These molecules, with a tripodal base for stable attachment to AFM tips, exemplify the application of adamantane derivatives in nanoscale measurement and imaging technologies (Li et al., 2003).

Molecular Recognition

The molecule 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane has shown exceptional versatility as an assembler of one-dimensional motifs. This compound demonstrates adamantane's role in molecular recognition, forming complexes with various substances through adaptable hydrogen-bonding subunits (Karle et al., 1997).

Ionic Liquids and Gas Transport Properties

Research into azepanium ionic liquids, starting from azepane and exploring its reactions, highlights the synthesis of a new family of room temperature ionic liquids. These studies showcase adamantane derivatives' potential in creating environmentally friendly liquid materials with significant application prospects in electrolytes and other fields (Belhocine et al., 2011). Additionally, adamantane-containing polymers have been studied for their gas transport properties, offering insights into the development of materials with improved gas permeabilities and selectivities, important for various industrial applications (Pixton & Paul, 1995).

Mecanismo De Acción

Target of Action

This compound is part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

Based on its structural similarity to other adamantane derivatives, it may interact with its targets through a mechanism similar to electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that the synthesis of non-fused n-aryl azepane derivatives, which includes 1-(1-adamantylsulfinyl)azepane, involves pd/la-catalyzed reactions . These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .

Result of Action

The synthesis of non-fused n-aryl azepane derivatives, including this compound, has been described as a practical and straightforward methodology . These reactions proceed smoothly under extremely mild conditions with ample reaction scope .

Action Environment

It’s known that the synthesis of non-fused n-aryl azepane derivatives, including this compound, proceeds smoothly under extremely mild conditions . This suggests that the compound’s action may be influenced by the reaction environment.

Propiedades

IUPAC Name |

1-(1-adamantylsulfinyl)azepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NOS/c18-19(17-5-3-1-2-4-6-17)16-10-13-7-14(11-16)9-15(8-13)12-16/h13-15H,1-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQKDUAHRRBOPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(3-{[(2Z)-3-(aminocarbonyl)-6-methoxy-2H-chromen-2-ylidene]amino}phenyl)acrylic acid](/img/structure/B2765617.png)

![N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2765622.png)

![3-benzyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2765626.png)

![4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2765630.png)

![2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride](/img/structure/B2765631.png)

![2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2765634.png)

![Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate](/img/structure/B2765637.png)